molecular formula C11H18ClN B13544066 1-(2,4,5-Trimethylphenyl)ethan-1-aminehydrochloride CAS No. 91339-03-6

1-(2,4,5-Trimethylphenyl)ethan-1-aminehydrochloride

Cat. No.: B13544066
CAS No.: 91339-03-6
M. Wt: 199.72 g/mol
InChI Key: VOYXEMVOYVGJRF-UHFFFAOYSA-N
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Description

1-(2,4,5-Trimethylphenyl)ethan-1-aminehydrochloride is an organic compound with the molecular formula C11H18ClN. This compound is a derivative of ethanone and is characterized by the presence of a trimethylphenyl group attached to the ethan-1-amine backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4,5-Trimethylphenyl)ethan-1-aminehydrochloride typically involves the reaction of 2,4,5-trimethylbenzaldehyde with an appropriate amine under acidic conditions to form the corresponding amine hydrochloride salt. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,5-Trimethylphenyl)ethan-1-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides, cyanides, and thiols can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

1-(2,4,5-Trimethylphenyl)ethan-1-aminehydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 1-(2,4,5-Trimethylphenyl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and the context of the study.

Comparison with Similar Compounds

1-(2,4,5-Trimethylphenyl)ethan-1-aminehydrochloride can be compared with other similar compounds, such as:

  • 1-(2,4-Dimethylphenyl)ethan-1-aminehydrochloride
  • 1-(2,5-Dimethylphenyl)ethan-1-aminehydrochloride
  • 1-(3,4,5-Trimethylphenyl)ethan-1-aminehydrochloride

Uniqueness: The presence of the 2,4,5-trimethylphenyl group in this compound imparts unique steric and electronic properties, making it distinct from other similar compounds. These properties influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound in various research applications.

Properties

CAS No.

91339-03-6

Molecular Formula

C11H18ClN

Molecular Weight

199.72 g/mol

IUPAC Name

1-(2,4,5-trimethylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C11H17N.ClH/c1-7-5-9(3)11(10(4)12)6-8(7)2;/h5-6,10H,12H2,1-4H3;1H

InChI Key

VOYXEMVOYVGJRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C(C)N)C.Cl

Origin of Product

United States

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